marmycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

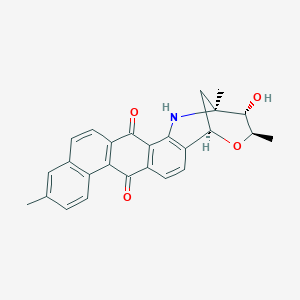

The compound marmycin A is a complex organic molecule with a unique hexacyclic structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of marmycin A typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Key steps may include:

Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization reactions.

Functional Group Transformations: Introduction of hydroxyl, methyl, and other functional groups through selective reactions.

Stereoselective Reactions: Control of stereochemistry to achieve the desired configuration at specific carbon atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods may be employed to scale up production while maintaining quality.

化学反応の分析

Chemical Reactions and Transformations

-

Ullmann Cross-Coupling Copper is an effective metal for the cross-coupling reaction. A catalytic amount of copper iodide in hot toluene leads to the production of protected seco-marmycin .

-

Cyclization Under basic conditions, O-cyclization occurs, highlighting the electrophilic nature . Acidic conditions activate the anomeric position, influencing intramolecular Friedel-Crafts reactions .

-

N-Glycosidation Reaction A library of desmethyl analogs of this compound can be prepared using the InBr3-catalyzed C- and N-glycosidation reaction .

Cellular Activity and Biological Interactions

-

Lysosomal Targeting Fluorescence microscopy has revealed that this compound accumulates in lysosomes, promoting cell death independently of genome targeting .

-

Synergistic Activity A synthetic dimer of this compound and the lysosome-targeting agent artesunate exhibits synergistic activity against the invasive MDA-MB-231 cancer cell line .

-

Lysosome Marker Co-localization this compound co-localizes with the lysosomal marker DND-22, indicating its physical proximity within lysosomes . Pretreatment with this compound can prevent the accumulation of DNA-22 in vesicles . this compound also fills green fluorescent protein-fused lysosomal-associated membrane protein (GFP-Lamp1) vesicles, further demonstrating its lysosomal targeting .

科学的研究の応用

Chemical Synthesis of Marmycin A

The synthesis of this compound involves several complex steps that have been meticulously documented in scientific literature. The initial construction of the aromatic core employs a one-pot multistep reaction, including:

- Regioselective Diels-Alder cycloaddition

- Copper-catalyzed Ullmann cross-coupling

- Friedel-Crafts cyclization

These methods allow for the introduction of a complex sugar backbone, essential for the compound’s biological activity .

This compound exhibits notable cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent. Key findings include:

- Cytotoxicity : this compound has shown an IC50 value of 0.06 μM against HCT-116 colon cancer cells, indicating high potency compared to other compounds .

- Mechanism of Action : Unlike many traditional anticancer agents that target the nucleus, this compound accumulates in lysosomes and promotes cell death through mechanisms independent of direct genome targeting. This unique pathway suggests its role in lysosomal biology and potential for overcoming resistance mechanisms seen with conventional therapies .

Cancer Treatment

This compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapies. Studies have shown:

- Inhibition of Tumor Growth : In vivo studies indicate that this compound can effectively inhibit tumor growth without significant toxic effects on healthy tissues. For instance, administration in mouse models demonstrated substantial tumor reduction without adverse weight loss .

- Synergistic Effects : When combined with other agents such as artesunate, this compound exhibited enhanced antiproliferative activity against aggressive cancer cell lines like MDA-MB-231, suggesting its potential in combination therapy protocols .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, which may extend its application beyond oncology to include treatment for infections caused by resistant bacterial strains. This aspect remains an area for further exploration.

Data Summary and Comparative Analysis

The following table summarizes key findings related to the cytotoxic effects of this compound compared to other compounds:

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.06 | HCT-116 (colon cancer) | Lysosomal accumulation |

| Marmycin B | 1.09 | HCT-116 (colon cancer) | Similar mechanism but less potent |

| Doxorubicin | Varies | Various | DNA intercalation |

Case Study 1: Efficacy Against MDA-MB-231 Cells

In a study assessing the effectiveness of this compound against MDA-MB-231 breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 0.9 μM when used in combination with artesunate .

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo experiments involving BALB/c-nu mice demonstrated that intraperitoneal administration of this compound led to significant tumor growth inhibition without observable toxic effects, highlighting its therapeutic potential .

作用機序

The mechanism of action of marmycin A involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to specific effects. The compound’s structure allows it to bind selectively to certain targets, influencing their activity and function.

類似化合物との比較

Similar Compounds

Similar compounds to marmycin A include other hexacyclic molecules with similar functional groups and stereochemistry. Examples include:

- This compound analogs with different substituents.

- Other polycyclic compounds with similar ring structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse reactions and interact with various molecular targets makes it a valuable compound for research and applications across multiple fields.

特性

分子式 |

C26H23NO4 |

|---|---|

分子量 |

413.5 g/mol |

IUPAC名 |

(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione |

InChI |

InChI=1S/C26H23NO4/c1-12-4-6-15-14(10-12)5-7-17-20(15)23(28)18-9-8-16-19-11-26(3,25(30)13(2)31-19)27-22(16)21(18)24(17)29/h4-10,13,19,25,27,30H,11H2,1-3H3/t13-,19-,25-,26+/m1/s1 |

InChIキー |

DIIFOOCBJPITQV-IKTXJVIUSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |

正規SMILES |

CC1C(C2(CC(O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |

同義語 |

marmycin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。